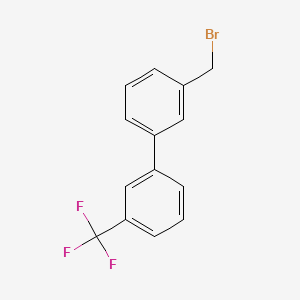![molecular formula C8H11N3 B1399701 N-[(pyrimidin-5-yl)methyl]cyclopropanamine CAS No. 1405774-24-4](/img/structure/B1399701.png)
N-[(pyrimidin-5-yl)methyl]cyclopropanamine
Vue d'ensemble
Description
N-[(pyrimidin-5-yl)methyl]cyclopropanamine (NPCA) is a cyclic amine compound belonging to the pyrimidine family, which is known for its diverse and versatile applications in the field of organic chemistry. In recent years, NPCA has gained attention due to its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. NPCA has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
N-[(pyrimidin-5-yl)methyl]cyclopropanamine derivatives have been explored as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One classical analogue demonstrated potent dual inhibition of human TS and DHFR, significantly more potent than the known drug pemetrexed (Gangjee et al., 2008).
Anticancer Activity
Compounds structurally related to N-[(pyrimidin-5-yl)methyl]cyclopropanamine have shown promising anticancer activity. Synthesized analogues exhibited significant anticancer effects in vitro and in vivo against various cancer cell lines, highlighting their potential as novel anticancer agents (Su et al., 1986).
Osteoporosis Treatment
Compounds containing the N-[(pyrimidin-5-yl)methyl]cyclopropanamine structure have been identified as potent antagonists of the αvβ3 receptor, showing efficacy in an in vivo model of bone turnover. These findings suggest their utility in the treatment and prevention of osteoporosis (Coleman et al., 2004).
Cytokine Regulation
A derivative of N-[(pyrimidin-5-yl)methyl]cyclopropanamine, namely Y-39041, has been shown to regulate cytokine production, inhibiting TNF-alpha release while augmenting interleukin-10 release in mice. This dual regulatory effect offers potential therapeutic applications in septic shock, rheumatoid arthritis, and Crohn's diseases (Fukuda et al., 2000).
Anti-Inflammatory Agents
A series of N-methyl-N-pyrimidin-2-yl glycines, with complex pyrimidine structures fused with various rings, have demonstrated significant anti-inflammatory activity. These compounds' antiphlogistic properties suggest their potential application in treating inflammatory conditions (Bruno et al., 1999).
CNS Disorders Treatment
Functionalized cyclopropanamine inhibitors, which include N-[(pyrimidin-5-yl)methyl]cyclopropanamine derivatives, have been explored for treating various central nervous system (CNS) disorders. These inhibitors have shown potential therapeutic benefits for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Propriétés
IUPAC Name |
N-(pyrimidin-5-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-8(1)11-5-7-3-9-6-10-4-7/h3-4,6,8,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJMXBWZQNKSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-5-ylmethyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
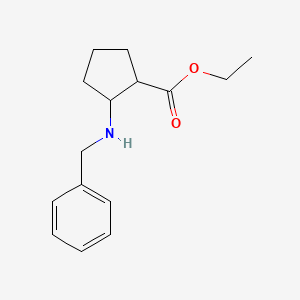
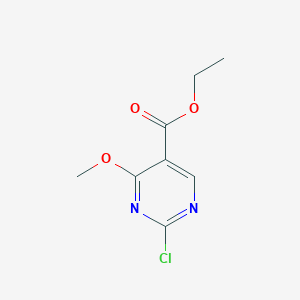
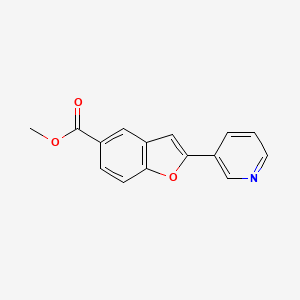
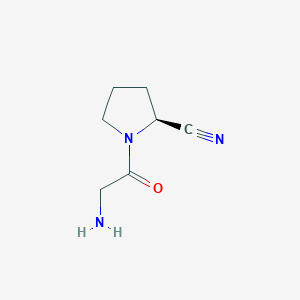
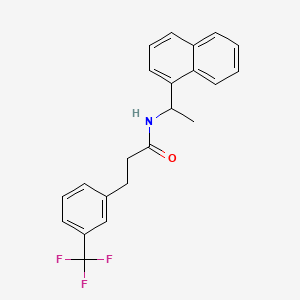
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
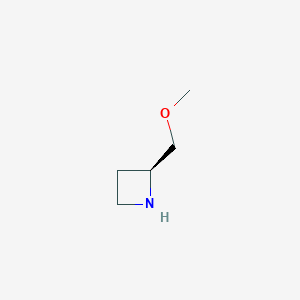
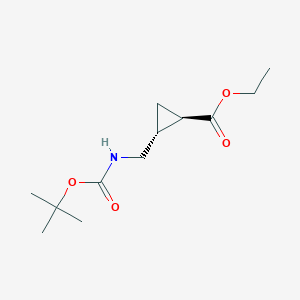
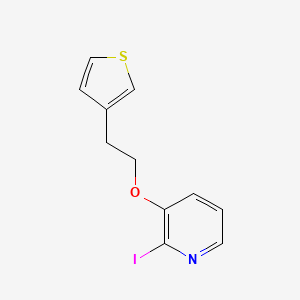
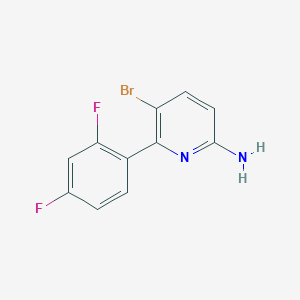
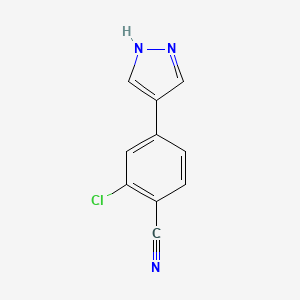
![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)
